![molecular formula C12H17N3O2S2 B2908219 [4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415563-48-1](/img/structure/B2908219.png)
[4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized through various methods and has shown promising results in different studies.
作用機序
The mechanism of action of [4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
[4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using [4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments is its high purity and yield. Additionally, this compound has shown promising results in different studies, which makes it a potential candidate for the development of drugs. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research on [4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. One of the future directions is to further investigate the mechanism of action of this compound. Additionally, studies can be conducted to determine the potential applications of this compound in other areas of scientific research such as neurodegenerative diseases and cardiovascular diseases. Furthermore, studies can be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
Conclusion:
In conclusion, [4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is a chemical compound that has shown promising results in different studies. This compound has potential applications in various areas of scientific research, especially in the field of cancer research. The synthesis of this compound can be achieved through various methods, and it has high purity and yield. Although the mechanism of action of this compound is not fully understood, studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in cancer cells. There are several future directions for the research on this compound, which can lead to the development of drugs for the treatment of various diseases.
合成法
The synthesis of [4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone can be achieved through various methods. One of the most common methods involves the reaction of 2-morpholin-4-ylthiazol-5-amine with 2-chloro-4-(thiomorpholin-4-yl)methylpyridine in the presence of a base such as potassium carbonate. This reaction yields the desired compound in good yield and purity.
科学的研究の応用
[4-(1,3-Thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has shown potential applications in different areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
[4-(1,3-thiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c16-11(14-3-7-18-8-4-14)10-9-15(2-5-17-10)12-13-1-6-19-12/h1,6,10H,2-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVTYMIBGFNQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CS2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

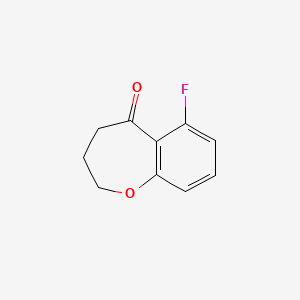
![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)
![6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2908140.png)
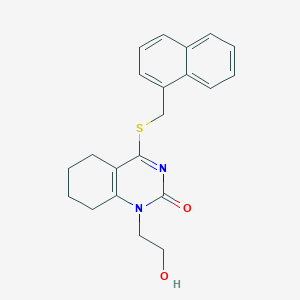
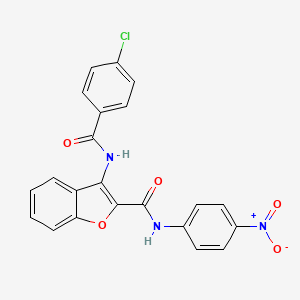
![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide](/img/structure/B2908145.png)
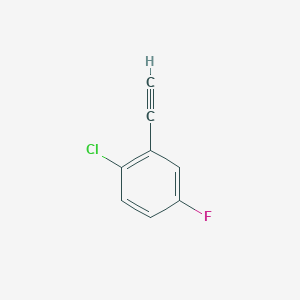
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/no-structure.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2908149.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)
![2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile](/img/structure/B2908153.png)
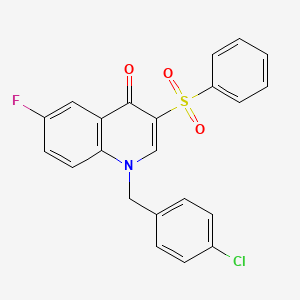
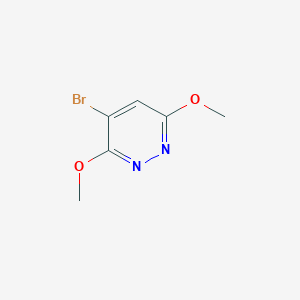
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)